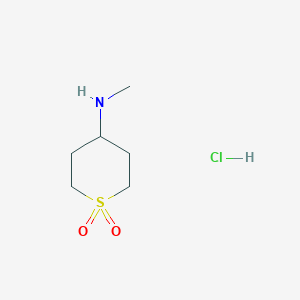
sodium 4-hydroxydecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tissue Engineering and Biomaterials
Sodium 4-hydroxydecanoate and its related oligo-hydroxyalkanoates (OHAs) exhibit promising characteristics for tissue engineering applications. The study by Sun et al. (2007) highlights the biocompatibility of OHAs, including medium-chain-length OHAs containing compounds like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and medium-chain-length poly(3-hydroxyalkanoates), which are preferred for development as PHA-based tissue-engineering biomaterials due to their favorable interactions with mouse fibroblast cell lines (Sun, Dai, Zhao, & Chen, 2007). These findings suggest that this compound derivatives can support cell viability and proliferation, essential for tissue regeneration and repair.
Polymer Science
In polymer science, this compound derivatives have been studied for their ability to form copolymers with unique properties. Song et al. (2011) synthesized copolymers of acrylamide and sodium 10-acryloyloxydecanoate, demonstrating the copolymers' solubility in water and their potential for creating materials with tailored mechanical and chemical properties. These copolymers exhibit interesting behaviors in aqueous solutions, which could be beneficial in developing new hydrogel materials for medical and environmental applications (Song, An, Yang, Li, Liu, & Wang, 2011).
Catalysis and Polymerization
The application of this compound in catalysis and the polymerization of bio-based plastics has also been explored. Ou et al. (2016) used sodium complexes supported with NNO-tridentate Schiff base ligands for the ring-opening polymerization of L-lactide, indicating that this compound derivatives can influence catalytic activity and polymer formation. This research opens up new avenues for synthesizing biodegradable plastics with specific properties for medical and packaging applications (Ou, Lo, Du, Lu, Chuang, Huang, Chen, & Lin, 2016).
Mécanisme D'action
Target of Action
Sodium 4-hydroxydecanoate, similar to its close analog 5-hydroxydecanoate, primarily targets the mitochondrial ATP-sensitive potassium (KATP) channels . These channels play a crucial role in protecting the heart against ischemic injury .
Mode of Action
This compound acts as a blocker of the KATP channels . By inhibiting these channels, it can prevent the post-ischemic actions of K+ channel activators . This interaction with its targets leads to changes in the cellular energy state, affecting the balance of ATP production and consumption.
Biochemical Pathways
The compound is likely involved in the fatty acid metabolism pathways . It may participate in the biosynthesis of polyhydroxyalkanoates (PHAs), a family of biodegradable and biocompatible polyesters . The biosynthesis of PHA mainly occurs by several specific enzymatic reactions within bacterial cells .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability would be affected by these factors, but specific details are currently unavailable.
Result of Action
The inhibition of KATP channels by this compound can have significant effects at the molecular and cellular levels. For instance, it can affect the energy state of cells by altering ATP levels . In the context of ischemic injury, blocking these channels can influence the heart’s resistance to damage .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of sodium 4-hydroxydecanoate can be achieved through the reaction of 4-hydroxydecanoic acid with sodium hydroxide.", "Starting Materials": [ "4-hydroxydecanoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-hydroxydecanoic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the acid is completely dissolved.", "Heat the solution to 60-70°C and maintain this temperature for 2-3 hours.", "Cool the solution to room temperature and filter the resulting precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain sodium 4-hydroxydecanoate as a white solid." ] } | |
Numéro CAS |
50996-91-3 |
Formule moléculaire |
C10H19NaO3 |
Poids moléculaire |
210.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



